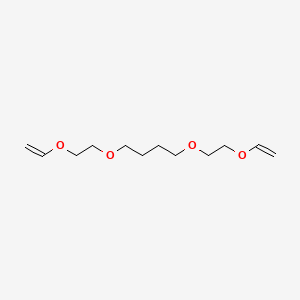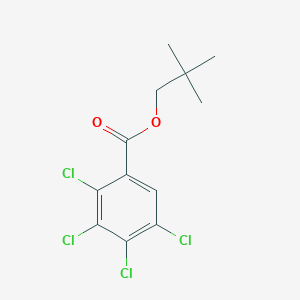
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate is an organic compound with the molecular formula C12H14Cl4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 2, 3, 4, and 5 positions, and the carboxyl group is esterified with 2,2-dimethylpropyl alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with 2,2-dimethylpropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate: The compound itself.
2,2-Dimethylpropyl benzoate: A similar ester without the chlorine substitutions.
2,3,4,5-Tetrachlorobenzoic acid: The parent acid without the esterification.
Uniqueness
This compound is unique due to the presence of multiple chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to non-chlorinated analogs .
Eigenschaften
CAS-Nummer |
120530-38-3 |
|---|---|
Molekularformel |
C12H12Cl4O2 |
Molekulargewicht |
330.0 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2,3,4,5-tetrachlorobenzoate |
InChI |
InChI=1S/C12H12Cl4O2/c1-12(2,3)5-18-11(17)6-4-7(13)9(15)10(16)8(6)14/h4H,5H2,1-3H3 |
InChI-Schlüssel |
JWLUXKDDQJWZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



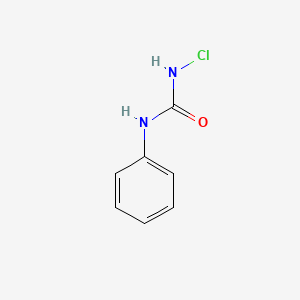

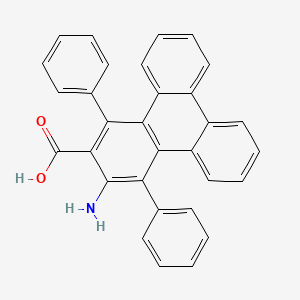
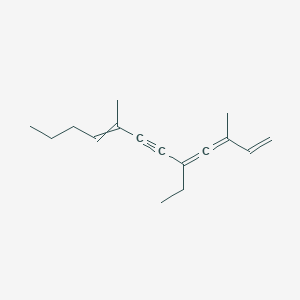
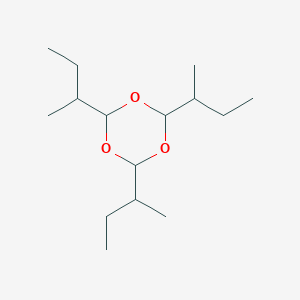
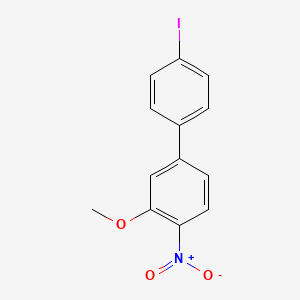


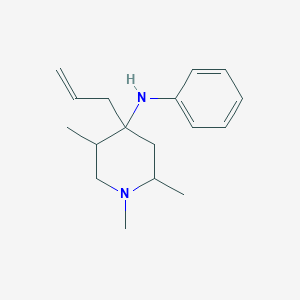
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
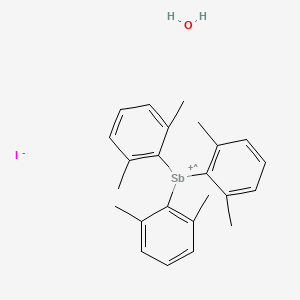
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
